molecular formula C6H9N3O B082239 4-Pyrimidinol, 6-amino-2,5-dimethyl- CAS No. 14278-61-6

4-Pyrimidinol, 6-amino-2,5-dimethyl-

Cat. No. B082239
CAS RN: 14278-61-6
M. Wt: 139.16 g/mol
InChI Key: FTWYAOBHRPLHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research has demonstrated various methods for synthesizing pyrimidine derivatives. For example, a study presented a facile one-pot synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from 6-[(dimethylamino)methylene]aminouracil, showcasing the compound's synthetic versatility through reactions with heterocumulenes like aryl isocyanates and isothiocyanates, yielding excellent product yields after specific cycloadduct transformations (Prajapati & Thakur, 2005).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied, revealing significant insights. A study on hydrogen-bonded structures in pyrimidinone derivatives highlighted the electronic polarization and interatomic distances, elucidating the compounds' molecular configurations and hydrogen bonding patterns, which are crucial for understanding their chemical behavior (Orozco et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, offering a broad spectrum of chemical properties and applications. For instance, the synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones showcased the reactivity of 3-amino-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with different aldehydes and ketones, indicating their potential as analgesic and anti-inflammatory agents (Alagarsamy et al., 2007).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, crystallinity, and thermal stability, play a significant role in their application potential. Research on the synthesis and characterization of 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone provided insights into its crystalline nature, solubility in aromatic hydrocarbons, and resistance to air oxygen and moisture, underlining the importance of physical properties in the compound's utility (Artem’eva & Petrova, 2022).

Chemical Properties Analysis

The chemical properties of "4-Pyrimidinol, 6-amino-2,5-dimethyl-" derivatives, such as reactivity, stability, and interaction with other molecules, are critical for their applications in various fields. Studies on their reactivity with different chemical agents, potential as antioxidants, and interactions in complex chemical reactions reveal a broad range of chemical behaviors and applications, from pharmaceuticals to materials science (Wijtmans et al., 2004).

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Pyrimidines, including 6-amino-2,5-dimethyl derivatives, are crucial in biology and medicine, notably for their presence in DNA bases. The structural analysis of pyrimidinol derivatives reveals complex hydrogen bonding patterns crucial for molecular recognition in pharmaceuticals. Studies have shown the importance of hydrogen bonding and molecular recognition, impacting drug action and interaction mechanisms (Rajam et al., 2017).

Synthesis and Characterization

Research has led to the synthesis and characterization of stable betainic pyrimidinaminides, expanding the knowledge on electronically or kinetically stabilized compounds. These studies contribute to the understanding of nucleophilic substitution reactions and the formation of heteroarenium salts, offering insights into new chemical properties and potential applications (Schmidt, 2002).

Antimicrobial Applications

Pyridothienopyrimidines and Pyridothienotriazines derivatives, synthesized from 6-amino-2,5-dimethyl-pyrimidinol variants, have been explored for their antimicrobial activities. These compounds have shown promising results against various microbial strains, highlighting their potential in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Analgesic and Anti-inflammatory Agents

Research into the synthesis of new thienopyrimidin derivatives from 6-amino-2,5-dimethyl-pyrimidinol has led to compounds with significant analgesic and anti-inflammatory properties. These findings suggest potential pharmaceutical applications in pain and inflammation management (Alagarsamy et al., 2007).

Molecular Electronics and Photonics

The synthesis of self-complementary betainic guanine model compounds from 6-amino-2,5-dimethyl-pyrimidinol derivatives explores their application in molecular electronics and photonics. These compounds form homo-intermolecular dimers, indicating potential for development in nanotechnology and materials science (SchmidtAndreas & KindermannMarkus Karl, 2001).

Safety And Hazards

The safety data sheet for a similar compound, “2-Amino-5,6-dimethyl-1H-pyrimidin-4-one”, indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

4-amino-2,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-3-5(7)8-4(2)9-6(3)10/h1-2H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWYAOBHRPLHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162177
Record name 4-Pyrimidinol, 6-amino-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyrimidinol, 6-amino-2,5-dimethyl-

CAS RN

14278-61-6
Record name 4-Pyrimidinol, 6-amino-2,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinol, 6-amino-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.